molecular formula C10H11NO3 B2525858 3-(Acetamidomethyl)benzoic acid CAS No. 777-69-5

3-(Acetamidomethyl)benzoic acid

Cat. No.: B2525858
CAS No.: 777-69-5
M. Wt: 193.202
InChI Key: IMUIAYCGLVNRQG-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Benzoic Acid Chemistry

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are foundational scaffolds in numerous scientific fields, including medicinal chemistry, polymer science, and agrochemicals. lookchem.comcymitquimica.com The reactivity of the carboxylic acid group, combined with the stability of the benzene (B151609) ring, allows for a vast array of chemical transformations. The properties and applications of benzoic acid derivatives are heavily influenced by the nature and position of substituents on the aromatic ring. lookchem.com

3-(Acetamidomethyl)benzoic acid is a disubstituted derivative featuring a carboxylic acid group and an acetamidomethyl group at the meta-position of the benzene ring. This substitution pattern creates a bifunctional molecule with two distinct reactive sites, offering significant potential for constructing more complex molecular architectures. The presence of functional groups at the 1 and 3 positions on the ring provides a specific geometric arrangement that is often sought in the design of targeted molecules.

Strategic Importance of the Acetamidomethyl Moiety in Molecular Design

The acetamidomethyl group, -CH₂NHC(O)CH₃, is more than a simple substituent; it serves a crucial strategic purpose in multi-step organic synthesis. Its primary role is often that of a stable protecting group for a primary amine. The acetamide (B32628) is generally stable under a variety of reaction conditions used to modify other parts of the molecule, such as reactions involving the carboxylic acid group. epo.org This stability prevents unwanted side reactions at the nitrogen atom. Subsequently, the acetyl group can be removed under specific hydrolytic conditions to reveal the primary aminomethyl group (-CH₂NH₂), which can then be used for further chemical elaboration.

Beyond its function as a protecting group, the acetamidomethyl moiety itself imparts valuable structural characteristics to a molecule. It contains a secondary amide, which is a neutral, polar functional group capable of participating in hydrogen bonding as a hydrogen bond donor. This feature is a cornerstone of molecular recognition, playing a critical role in how a molecule might bind to biological targets like proteins or enzymes.

Overview of Key Research Domains in this compound Science

While extensive research dedicated exclusively to the end applications of this compound is not widely present in peer-reviewed literature, its chemical structure and commercial availability point to its significant role as a versatile intermediate and building block in synthetic chemistry. lookchem.comarctomsci.combldpharm.com The compound is logically synthesized from the acetylation of 3-(aminomethyl)benzoic acid. lookchem.com

The primary research domain for this compound is its use in the synthesis of chemical libraries. These libraries consist of large numbers of related but structurally diverse compounds that are screened for activity in various fields, most notably drug discovery. The two distinct functional groups on the molecule allow for sequential or orthogonal chemical modifications. For instance, the carboxylic acid can be converted into an array of esters or amides, while the protected amine can be deprotected and reacted with a different set of reagents to introduce further diversity. This utility is underscored by the vast range of biological activities observed in other substituted benzoic acid derivatives, which are explored as potential anticancer agents, enzyme inhibitors, and other therapeutic agents. nih.govnih.gov

Compound Data

Below are interactive tables detailing the properties of this compound and a list of other compounds mentioned in this article.

Table 1: Chemical Properties of this compound

Property Value
CAS Number 777-69-5 lookchem.comcymitquimica.comarctomsci.combldpharm.com
Molecular Formula C₁₀H₁₁NO₃ uni.lu
Molecular Weight 193.20 g/mol cymitquimica.combldpharm.com
SMILES CC(=O)NCC1=CC(=CC=C1)C(=O)O uni.lu

| InChI Key | IMUIAYCGLVNRQG-UHFFFAOYSA-N uni.lu |

Table 2: Chemical Compounds Mentioned in this Article

Compound Name Molecular Formula
This compound C₁₀H₁₁NO₃
Benzoic acid C₇H₆O₂
3-(Aminomethyl)benzoic acid C₈H₉NO₂

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(acetamidomethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(12)11-6-8-3-2-4-9(5-8)10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUIAYCGLVNRQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC(=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Acetamidomethyl Benzoic Acid and Its Precursors

Established Synthetic Pathways for 3-(Acetamidomethyl)benzoic Acid

Traditional methods for the synthesis of this compound primarily rely on two straightforward approaches: the direct acylation of a pre-existing amino group and the modification of functional groups on a benzoic acid framework.

Direct Acetylation of Aminomethylbenzoic Acid

The most direct route to this compound involves the acetylation of 3-(aminomethyl)benzoic acid. This reaction is a classic example of amide bond formation, a fundamental transformation in organic chemistry. Typically, this is achieved by reacting 3-(aminomethyl)benzoic acid with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction is often carried out in the presence of a base to neutralize the acid byproduct and to facilitate the nucleophilic attack of the amine on the acetyl group.

Conventional amide synthesis often requires the activation of the carboxylic acid group, for instance, by converting it into a more reactive acyl halide or anhydride. semanticscholar.org However, in this case, the amine functionality is the reactive site for acetylation.

Functional Group Transformations from Related Benzoic Acid Scaffolds

An alternative established strategy involves the synthesis of this compound from other benzoic acid derivatives through a series of functional group transformations. A common precursor for this approach is 3-cyanobenzoic acid. The synthesis can proceed through the following steps:

Reduction of the Nitrile Group: The cyano group of 3-cyanobenzoic acid can be reduced to a primary amine (aminomethyl group) using a variety of reducing agents. Catalytic hydrogenation is a common and effective method for this transformation.

Acetylation of the Amine: The resulting 3-(aminomethyl)benzoic acid is then acetylated as described in the previous section to yield the final product.

This multi-step approach allows for the construction of the target molecule from readily available starting materials. The synthesis of 3-cyanobenzoic acid itself can be achieved from precursors like 3-methylbenzonitrile (B1361078) through oxidation. google.com

Novel and Efficient Synthetic Routes

Recent advancements in synthetic organic chemistry have led to the development of more efficient and sustainable methods for the preparation of amides and their precursors. These include one-pot reactions, advanced catalytic systems, and the application of green chemistry principles.

Catalytic Hydrogenation Approaches in Intermediate Preparation

Catalytic hydrogenation is a powerful and widely used technique in organic synthesis, particularly for the reduction of functional groups like nitro and cyano groups. This method is highly relevant for the preparation of the key intermediate, 3-(aminomethyl)benzoic acid, from precursors such as 3-nitrobenzoic acid derivatives or 3-cyanobenzoic acid.

The catalytic hydrogenation of a nitro group to an amine is a well-established transformation. For instance, m-nitrobenzyl alcohol can be reduced to m-aminobenzyl alcohol in nearly quantitative yield using Adams' catalyst (platinum dioxide). Similarly, 3-nitro-2-methyl benzoic acid can be converted to 3-amino-2-methyl benzoic acid via liquid phase catalytic hydrogenation. google.com This suggests that a suitably substituted nitro-benzoic acid could serve as a starting point for the synthesis of the aminomethyl precursor.

The reduction of nitriles to primary amines is another key application of catalytic hydrogenation. This method offers a clean and efficient alternative to metal hydride reducing agents. The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield.

PrecursorTarget IntermediateCatalyst SystemKey Advantages
3-Cyanobenzoic acid3-(Aminomethyl)benzoic acide.g., Palladium on carbon (Pd/C), Raney NickelHigh efficiency, clean reaction
3-Nitrobenzyl alcohol3-Aminobenzyl alcoholAdams' catalyst (PtO₂)Rapid reaction, high yield
3-Nitro-2-methyl benzoic acid3-Amino-2-methyl benzoic acidNickel catalystEnvironmentally friendly, high yield google.com

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and safe. semanticscholar.org In the context of synthesizing this compound, several green chemistry strategies can be employed.

Solvent-Free Reactions: A significant aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free or solid-state reactions offer a potential alternative for amide synthesis. semanticscholar.orgdigitellinc.com For example, a solvent-free method for amide synthesis has been developed using boric acid as a catalyst for the reaction between a carboxylic acid and urea. semanticscholar.orgresearchgate.net Another approach involves the use of methoxysilanes as coupling agents in a solvent-free environment for amide bond formation. nih.govrsc.org

Catalytic Methods: The use of catalysts, especially those that are recyclable and non-toxic, is a cornerstone of green chemistry. numberanalytics.com Catalytic approaches to amide bond formation are being developed to replace stoichiometric activating reagents that generate large amounts of waste. scispace.com Biocatalysis, using enzymes, also presents a highly selective and sustainable option for amide synthesis. numberanalytics.com

Green Chemistry ApproachApplication in Synthesis of this compoundPotential Benefits
Solvent-Free SynthesisDirect acetylation of 3-(aminomethyl)benzoic acid without a solvent.Reduced waste, lower environmental impact, simplified workup. semanticscholar.orgdigitellinc.com
Boric Acid CatalysisCatalyzing the amidation reaction with a green and inexpensive catalyst.Use of a non-toxic catalyst, milder reaction conditions. semanticscholar.orgresearchgate.net
BiocatalysisEnzymatic acetylation of the amino group.High selectivity, mild conditions, biodegradable catalyst. numberanalytics.com

Optimization of Reaction Conditions and Yields

Optimization of this process involves carefully controlling the molar ratios of reactants and catalysts, as well as the reaction temperature and pressure. google.comgoogle.com For instance, the reaction temperature is typically maintained between 20 and 70 °C for a duration of 5 to 20 hours. google.com

Role of Lewis Acids in Reaction Promotion

Lewis acids play a crucial catalytic role in the synthesis of key precursors to this compound, particularly in the chloromethylation of benzoyl chloride. google.com In this synthesis, Lewis acids are essential for activating the substrates and facilitating the reaction cascade. google.comnih.gov Their function is to coordinate with functional groups in the reactants, which significantly alters their reactivity and opens new pathways for the desired transformation. oaepublish.com

A variety of anhydrous Lewis acids have been shown to be effective catalysts for this process. The selection of the Lewis acid is critical for the reaction to proceed efficiently. google.comnih.gov The molar ratio of the Lewis acid catalyst to the primary reactant, benzoyl chloride, is a key parameter that is optimized to maximize yield, with typical ratios ranging from 0.05:1 to 0.5:1. google.com A specific optimized ratio has been reported as 0.2:1 for the Lewis acid catalyst to benzoyl chloride. google.com

Table 1: Lewis Acids Utilized in the Synthesis of 3-(Chloromethyl)benzoic Acid This table is generated based on data from patent documents describing the one-step synthesis of 3-(chloromethyl)benzoic acid. google.comgoogle.com

Lewis Acid Catalyst Chemical Formula
Aluminum Trichloride (anhydrous) AlCl₃
Ferric Chloride (anhydrous) FeCl₃
Stannic Chloride (anhydrous) SnCl₄
Stannous Chloride (anhydrous) SnCl₂
Cupric Chloride (anhydrous) CuCl₂
Zinc Chloride (anhydrous) ZnCl₂
Manganous Chloride (anhydrous) MnCl₂

Solvent Effects on Reaction Kinetics

The use of non-polar solvents can lead to very rapid activation in certain reactions. researchgate.net For the synthesis of 3-(chloromethyl)benzoic acid, a mixture of solvents can also be employed. google.com The amount of solvent used is also an important parameter, with the weight of the solvent typically being 5 to 10 times the weight of the benzoyl chloride. google.com

Table 2: Solvents Employed in the Synthesis of 3-(Chloromethyl)benzoic Acid This table is generated based on data from patent documents outlining the synthesis of 3-(chloromethyl)benzoic acid. google.com

Solvent Chemical Formula Type
Dichloromethane CH₂Cl₂ Chlorinated Hydrocarbon
Chloroform CHCl₃ Chlorinated Hydrocarbon
Carbon Tetrachloride CCl₄ Chlorinated Hydrocarbon

In other related synthetic procedures, such as the preparation of a derivative of salicylic (B10762653) acid, acetone (B3395972) has been used as the reaction solvent. nih.gov The selection of an appropriate solvent system is crucial for controlling reaction rates and maximizing the yield and purity of the desired product.

Elucidation of Chemical Reactivity and Transformation Mechanisms of 3 Acetamidomethyl Benzoic Acid

Reactivity Profiles of the Carboxylic Acid Functionality.

The carboxylic acid group (-COOH) is a versatile functional group that primarily undergoes reactions involving the electrophilic carbonyl carbon and the acidic proton. Its reactivity is a cornerstone of organic synthesis, enabling the formation of various derivatives.

Nucleophilic Acyl Substitution Reactions.

Nucleophilic acyl substitution is the hallmark reaction of carboxylic acid derivatives. For carboxylic acids themselves, the hydroxyl group (-OH) is a poor leaving group, making them less reactive than derivatives like acid chlorides or anhydrides. Therefore, these reactions often require activation. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group and reforming the carbonyl double bond.

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution follows a general trend, with more reactive derivatives being convertible to less reactive ones. The stability of the leaving group is a key determinant of this reactivity; weaker bases are better leaving groups.

Table 1: General Reactivity of Carboxylic Acid Derivatives

Derivative Leaving Group Basicity of Leaving Group Reactivity
Acyl Chloride Cl⁻ Very Weak Highest
Acid Anhydride (B1165640) RCOO⁻ Weak High
Ester RO⁻ Moderate Moderate
Carboxylic Acid OH⁻ Strong Low
Amide R₂N⁻ Very Strong Lowest

This table illustrates the general reactivity hierarchy for nucleophilic acyl substitution.

To enhance the reactivity of 3-(acetamidomethyl)benzoic acid for nucleophilic acyl substitution, the hydroxyl group can be converted into a better leaving group. For instance, treatment with thionyl chloride (SOCl₂) would transform the carboxylic acid into the more reactive acyl chloride. This activated intermediate can then readily react with a variety of nucleophiles.

Esterification and Amidation Reactions.

Esterification: The reaction of a carboxylic acid with an alcohol to form an ester is a common transformation known as Fischer esterification. This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester. The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess or the water is removed as it forms.

For this compound, reaction with an alcohol (e.g., ethanol) in the presence of an acid catalyst would yield the corresponding ethyl 3-(acetamidomethyl)benzoate.

Amidation: Carboxylic acids can be directly converted to amides by reaction with amines. However, this reaction typically requires high temperatures to drive off the water formed. A more common approach involves the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC). These reagents activate the carboxylic acid, facilitating the attack by the amine nucleophile. The reaction proceeds through an activated intermediate, which is then readily displaced by the amine to form the amide bond.

Alternatively, the carboxylic acid can first be converted to a more reactive derivative like an acyl chloride, which then reacts readily with an amine to form the amide.

Decarboxylation Pathways under Specific Conditions.

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). For aromatic carboxylic acids like benzoic acid, this reaction is generally difficult and requires harsh conditions. The stability of the aryl-carboxyl C-C bond presents a significant activation barrier.

However, several methods can achieve decarboxylation:

Soda-Lime Decarboxylation: Heating the sodium salt of the carboxylic acid with soda-lime (a mixture of NaOH and CaO) can induce decarboxylation, yielding the corresponding hydrocarbon. For sodium 3-(acetamidomethyl)benzoate, this would theoretically produce N-benzylacetamide.

Oxidative Decarboxylation: In the presence of catalysts like copper, benzoic acids can undergo oxidative decarboxylation to form phenols, although this often requires high temperatures. The mechanism is thought to involve the formation of a copper benzoate (B1203000) intermediate.

Radical Decarboxylation: More recent methods involve radical pathways. For instance, radical decarboxylation of benzoic acids can be achieved under milder conditions using photoredox catalysis or other radical initiators. These methods generate aryl radicals that can be trapped by various reagents.

The specific conditions required for the decarboxylation of this compound would depend on the chosen method, with radical pathways generally offering milder conditions compared to traditional thermal methods.

Table 2: General Conditions for Benzoic Acid Decarboxylation

Method Reagents/Conditions Typical Product
Soda-Lime Sodium Salt, NaOH/CaO, Heat Arene
Oxidative (Copper) Cu catalyst, High Temperature Phenol
Radical Photoredox catalyst, Light Arene or functionalized arene

This table summarizes common methods for the decarboxylation of benzoic acid derivatives.

Transformations Involving the Acetamido Moiety.

The acetamido group (-NHCOCH₃) is a type of amide and exhibits reactivity characteristic of this functional group, primarily centered on the amide bond itself.

Amide Formation and Transamidation Reactions.

While the acetamido group is already an amide, it can participate in transamidation reactions. Transamidation is the exchange of the amine portion of an amide with a different amine. This reaction is generally challenging because the C-N amide bond is very stable due to resonance. Consequently, a catalyst is typically required to activate the amide.

The mechanism often involves the coordination of a Lewis acid catalyst to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. An external amine can then attack this activated carbonyl, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate expels the original amine, resulting in a new amide.

For this compound, a transamidation reaction with a different amine (e.g., R-NH₂) in the presence of a suitable catalyst could potentially replace the acetyl group's nitrogen with the new amine, though this would be a challenging transformation.

Reduction of the Amide Group.

Amides can be reduced to amines using powerful reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). Unlike the reduction of other carbonyl compounds like esters, which yield alcohols, the reduction of an amide converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂).

The mechanism involves the nucleophilic addition of a hydride ion from LiAlH₄ to the amide carbonyl carbon. The resulting tetrahedral intermediate then eliminates the oxygen atom (coordinated to the aluminum species) to form an iminium ion intermediate. This iminium ion is then further reduced by another equivalent of hydride to yield the final amine product.

Applying this to this compound, the reduction of the acetamido group with LiAlH₄ would yield the corresponding secondary amine, 3-((ethylamino)methyl)benzoic acid. It is important to note that LiAlH₄ would also reduce the carboxylic acid group, typically to an alcohol. Therefore, achieving selective reduction of the amide in the presence of the carboxylic acid would require careful selection of reagents or protection of the carboxylic acid group. Milder reducing agents like boranes (e.g., 9-BBN) can sometimes offer different selectivity.

Table 3: Common Reagents for Amide Reduction

Reagent Product from Amide Notes
Lithium Aluminum Hydride (LiAlH₄) Amine Powerful, unselective, reduces many functional groups.
Borane (BH₃) / Borane Complexes Amine Can offer different selectivity compared to LiAlH₄.
Catalytic Hydrogenation Amine Typically requires high pressures and temperatures.

This table outlines common reagents used for the reduction of the amide functional group.

Aromatic Ring Reactivity and Substitution Patterns

The substitution pattern of this compound in electrophilic aromatic substitution reactions is a direct consequence of the directing effects of its two substituents. The carboxylic acid group is an electron-withdrawing group and a meta-director, deactivating the benzene (B151609) ring towards electrophilic attack. doubtnut.com Conversely, the acetamidomethyl group, due to the insulating methylene spacer, is considered a weak activating group and an ortho-, para-director. This duality in directing effects leads to a complex reactivity profile where the position of electrophilic attack is highly dependent on the reaction conditions.

Oxidation Reactions Leading to Derivatives

Specific studies on the oxidation of the acetamidomethyl group or the aromatic ring of this compound are not extensively documented in publicly available literature. However, analogous reactions with related compounds suggest potential transformation pathways. For instance, strong oxidizing agents could potentially oxidize the benzylic methylene group.

Electrophilic and Nucleophilic Substitution Strategies

Electrophilic Aromatic Substitution:

The outcome of electrophilic aromatic substitution on this compound is a delicate balance between the directing effects of the meta-directing carboxyl group and the ortho-, para-directing acetamidomethyl group.

Nitration: The nitration of benzoic acid itself is a classic example of electrophilic aromatic substitution where the carboxyl group directs the incoming nitro group to the meta position. truman.edu For this compound, nitration is expected to yield a mixture of products, with substitution occurring at positions ortho and para to the acetamidomethyl group, and meta to the carboxylic acid. The precise ratio of these products would be influenced by the reaction conditions, such as temperature and the nature of the nitrating agent. truman.edursc.org

Halogenation: Similar to nitration, the halogenation of benzoic acid, for instance with bromine in the presence of a Lewis acid catalyst like ferric bromide, results in the formation of the meta-substituted product. youtube.commasterorganicchemistry.com In the case of this compound, the acetamidomethyl group would direct the halogen to the ortho and para positions relative to it. Therefore, a mixture of halogenated isomers is anticipated.

Nucleophilic Acyl Substitution:

The carboxylic acid group of this compound can undergo nucleophilic acyl substitution, a fundamental reaction of carboxylic acid derivatives. masterorganicchemistry.comlibretexts.orglibretexts.org This typically involves the initial activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with a nucleophile.

Reagent/ReactionProduct TypeGeneral Conditions
Thionyl chloride (SOCl₂)Acid chloride-
Alcohol (R'OH) in the presence of an acid catalystEsterFischer esterification
Amine (R'NH₂) with a coupling agentAmide-

These reactions proceed through a tetrahedral intermediate, and the reactivity can be enhanced by using appropriate activating agents. byjus.com

Mechanistic Studies of Intramolecular and Intermolecular Reactions

Intramolecular Reactions:

Intermolecular Reactions:

The presence of both a carboxylic acid and a potential amino group (after hydrolysis) makes this compound a suitable monomer for polymerization reactions. Specifically, it can undergo intermolecular condensation to form polyamides. This process, known as polycondensation, involves the repeated formation of amide bonds between the monomers. google.comyoutube.com The resulting polymer would feature repeating units of the 3-(acetamidomethyl)benzoyl moiety. The properties of the resulting polyamide would depend on the degree of polymerization and the processing conditions.

Strategic Design and Synthesis of 3 Acetamidomethyl Benzoic Acid Derivatives and Analogues

Principles of Scaffold Modification and Derivatization

The benzoic acid scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that can provide ligands for more than one type of receptor or enzyme. pharmacy180.com The derivatization of this scaffold follows several key principles to explore the chemical space and optimize biological activity. Modifications typically focus on three main regions: the aryl ring, the carboxylic acid group, and the substituents on the ring. mdpi.com

Key principles include:

Isosteric and Bioisosteric Replacements: The carboxylic acid group can be replaced with other acidic functionalities, such as tetrazoles, or converted to esters and amides to modulate acidity, polarity, and metabolic stability. mdpi.com However, in some cases, replacing the benzoic acid system with other structures like phenylacetic acid can lead to a significant decrease in activity. mdpi.com

Substituent Effects: The introduction of various substituents onto the benzene (B151609) ring can profoundly influence the electronic properties, lipophilicity, and steric profile of the molecule. Electron-donating groups (like alkoxy and alkylamino) and electron-withdrawing groups (like nitro and halogens) can alter the acidity of the carboxylic acid and the molecule's interaction with biological targets. mdpi.comnih.gov For instance, strong electron-donating groups on the benzene ring have been found to be important for certain biological activities. google.com

Positional Isomerism: The position of substituents on the benzoic acid ring is critical. Shifting a substituent from the ortho to the meta or para position can significantly impact the molecule's conformation and its ability to bind to a target, thereby altering its biological activity. researchgate.netias.ac.in For example, in some local anesthetic benzoic acid derivatives, ortho or para substitution with electron-withdrawing groups increases activity, while meta-position substitution can decrease it. mdpi.com

Scaffold Hopping: In some instances, the entire benzoic acid scaffold may be replaced with other aromatic or heterocyclic rings, such as pyridine (B92270) or oxazole, to explore new interactions with the target protein and improve properties like selectivity and bioavailability. mdpi.com

These principles guide the rational design of new derivatives, often aided by computational modeling, to predict how structural changes will affect the molecule's properties and biological function.

Synthesis of Positional and Structural Isomers of 3-(Acetamidomethyl)benzoic Acid

The synthesis of positional and structural isomers of this compound is crucial for understanding how the spatial arrangement of the functional groups affects the molecule's properties. The primary isomers of interest are the ortho- (2-) and para- (4-) substituted analogues.

A common synthetic strategy for these isomers involves the acetylation of the corresponding aminomethylbenzoic acid precursors. For instance, 4-aminomethylbenzoic acid can be prepared through methods such as the catalytic reduction of 4-carboxylbenzaldehyde oxime or its alkyl esters. researchgate.net This precursor can then be acetylated to yield 4-(acetamidomethyl)benzoic acid. A plausible synthetic route is outlined below:

General Synthesis of (Acetamidomethyl)benzoic Acid Isomers:

StepReactionDescription
1Formation of PrecursorSynthesis of the corresponding aminomethylbenzoic acid (e.g., 2-aminomethylbenzoic acid, 4-aminomethylbenzoic acid). This can be achieved from the corresponding bromomethyl or formyl benzoic acid derivatives. chemrj.orgsigmaaldrich.com
2AcetylationThe aminomethylbenzoic acid is treated with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, typically in the presence of a base, to form the acetamido group.
3PurificationThe final product is purified using standard techniques like recrystallization or column chromatography.

The synthesis of a structural isomer, 2-(acetoxymethyl)benzoic acid, has also been reported. researchgate.netnih.gov This compound is prone to cyclize, forming phthalide, which presents challenges in its synthesis and purification. researchgate.netnih.gov The synthesis of 2-acetylamino-benzoic acid, a positional isomer where the acetyl group is directly on the nitrogen attached to the ring, has also been achieved, often starting from 2-aminobenzoic acid. epa.govnih.gov

The table below summarizes the key isomers and their precursors.

Table 1: Isomers of this compound and Their Precursors

IsomerStructureCommon Precursor
2-(Acetamidomethyl)benzoic acid2-(Acetamidomethyl)benzoic acid2-Aminomethylbenzoic acid
4-(Acetamidomethyl)benzoic acid4-(Acetamidomethyl)benzoic acid4-Aminomethylbenzoic acid
2-(Acetoxymethyl)benzoic acid2-(Acetoxymethyl)benzoic acid2-(Hydroxymethyl)benzoic acid
2-Acetylaminobenzoic acid2-Acetylaminobenzoic acid2-Aminobenzoic acid (Anthranilic acid)

Introduction of Halogenated Substituents on the Benzoic Acid Core

Halogenation of the benzoic acid core is a common strategy to modulate the physicochemical properties and biological activity of the resulting derivatives. Halogens can alter lipophilicity, electronic character, and metabolic stability, and can also serve as handles for further functionalization.

Several methods exist for the regioselective halogenation of benzoic acids:

Electrophilic Aromatic Substitution: Traditional methods often involve electrophilic aromatic substitution using molecular halogens or N-halosuccinimides (NCS, NBS, NIS). However, these reactions can sometimes lack regioselectivity and require harsh conditions. drugbank.com

Palladium-Catalyzed C-H Halogenation: A milder and more selective approach involves palladium-catalyzed C-H bond halogenation. These methods can provide products that are complementary to those from conventional electrophilic substitution. drugbank.comacs.org For example, Pd(OAc)₂ can be used as a catalyst with N-halosuccinimides as the halogen source. mdpi.com

Visible Light-Mediated Halogenation: Emerging "green" chemistry approaches utilize visible light and photoredox catalysts to perform halogenations under mild conditions. chemrj.org These methods have been successfully applied to the halogenation of aromatic C-H bonds and can offer high efficiency and reduced toxicity. chemrj.org For instance, decarboxylative halogenation of aromatic carboxylic acids can be achieved through a photoinduced ligand-to-metal charge transfer mechanism.

The choice of method and reaction conditions allows for the controlled introduction of one or more halogen atoms at specific positions on the benzoic acid ring. For example, a method for producing 2-halogenated benzoic acids with high regioselectivity involves reacting a benzoic acid with a halogenating agent in the presence of an alkaline compound. researchgate.net

Table 2: Common Halogenating Agents for Benzoic Acid Derivatives

Halogenating AgentHalogen IntroducedTypical Conditions
N-Chlorosuccinimide (NCS)ChlorinePd-catalyzed, Photoredox catalysis
N-Bromosuccinimide (NBS)BromineRadical initiation, Pd-catalyzed, Photoredox catalysis
N-Iodosuccinimide (NIS)IodinePd-catalyzed
Molecular Iodine (I₂)IodineWith an oxidizing agent
Oxalyl chloride/Thionyl chlorideChlorine (on carboxyl group)Formation of acyl chloride for further reaction

Construction of Multi-Substituted and Dimeric Benzoic Acid Architectures

The construction of more complex molecular architectures, such as multi-substituted and dimeric benzoic acid derivatives, allows for the exploration of larger chemical spaces and the potential for multivalent interactions with biological targets.

Multi-Substituted Derivatives: The synthesis of multi-substituted benzoic acids can be achieved through sequential introduction of substituents using a combination of the methods described above. For example, a halogenated derivative can be further functionalized through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl or alkyl groups. Directing groups can be employed to control the regioselectivity of subsequent substitutions. mdpi.com

A notable example of a multi-substituted derivative of the target compound is Benzoic acid, 3,3'-(adipoyldiimino)bis(5-(acetamidomethyl)-2,4,6-triiodo- . This complex molecule features three iodine atoms on each benzoic acid ring, in addition to the core 3-(acetamidomethyl) structure, and is also a dimeric architecture.

Dimeric Architectures: Dimerization of benzoic acid derivatives can be achieved through two primary mechanisms:

Non-covalent Dimerization: Benzoic acids are well-known to form hydrogen-bonded dimers in aprotic solvents and in the solid state. This self-assembly is driven by the formation of a stable eight-membered ring involving the carboxyl groups of two molecules. researchgate.netnih.gov

Covalent Dimerization: Covalent dimers are formed by linking two benzoic acid monomers through a chemical linker. The aforementioned tri-iodinated compound is an example where two molecules are linked via an adipoyl diimino bridge. The synthesis of such dimers involves standard amide bond formation reactions, typically by reacting the amino-functionalized monomer with a diacyl chloride or a dicarboxylic acid activated for coupling.

The design of dimeric structures can lead to compounds with enhanced affinity and selectivity for their targets by allowing them to bind to two sites simultaneously.

Structure-Activity Relationship (SAR) Studies through Systematic Derivatization

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of this compound derivatives. By systematically modifying the structure and assessing the impact on activity, key pharmacophoric features can be identified.

General SAR principles for benzoic acid derivatives often highlight the importance of:

The Aromatic Ring: The lipophilic character of the aryl ring is often crucial for binding to target proteins. mdpi.com

The Carboxylic Acid Group: This group can act as a hydrogen bond donor and acceptor and is often essential for anchoring the molecule to the active site of an enzyme or receptor. google.com Its acidity, influenced by other ring substituents, can be critical for activity. mdpi.com

Substituents and their Position:

Electronic Effects: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., amino, alkoxy groups) on the aromatic ring can significantly alter the electronic distribution and, consequently, the biological activity. mdpi.comnih.gov For instance, in certain series, electron-withdrawing groups at the ortho or para positions enhance activity. mdpi.com

Steric Effects: The size and position of substituents can influence how the molecule fits into a binding pocket. The change in the position of a methyl group from ortho to meta has been shown to increase certain bioactivities. researchgate.net

The Acetamidomethyl Group: The nature of the linker between the phenyl ring and the amide (in this case, a methylene (B1212753) group) and modifications to the acetyl group itself would be key areas for SAR exploration. In some local anesthetics, the nature of the atom linking the aryl group to the side chain (e.g., O, N, S) significantly affects potency and duration of action. mdpi.com

For aminobenzoic acid derivatives, the position of the amino group (or its acylated form) is known to affect reactivity and biological interactions. Studies have shown that ortho-, meta-, and para-aminobenzoic acid derivatives exhibit different efficiencies in biological processes, which is attributed to how their rigid aromatic backbones are positioned within a biological target's active site.

A hypothetical SAR study on this compound would likely involve synthesizing and testing the ortho- and para-isomers, introducing various substituents (halogens, alkyl, alkoxy groups) at different positions on the ring, and modifying the acetamido group (e.g., replacing the methyl with other alkyl or aryl groups).

Computational Chemistry and in Silico Approaches in 3 Acetamidomethyl Benzoic Acid Research

Application of Quantum Chemical Methods

Quantum chemical methods are at the forefront of computational chemistry, providing a detailed understanding of the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like 3-(Acetamidomethyl)benzoic acid, DFT calculations can elucidate geometric and electronic properties with high accuracy. While specific DFT studies on this compound are not extensively documented in the reviewed literature, the methodology can be understood from research on structurally similar compounds.

For instance, a study on the conformational polymorphism of 3-(azidomethyl)benzoic acid utilized gas-phase DFT computations at the B97-D/cc-pVTZ level of theory to analyze its different crystalline forms. nih.gov This approach allows for the optimization of molecular geometries to find the lowest energy conformers. Such calculations are crucial for understanding how the molecule's structure influences its physical and chemical properties. Similar DFT approaches could be applied to this compound to predict its stable conformations, bond lengths, and angles, providing a foundational understanding of its molecular structure. jocpr.com

Further studies on benzoic acid and its derivatives have employed DFT to analyze vibrational spectra, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO), which are key to predicting reactivity. The MEP surface, for example, helps in identifying sites for electrophilic and nucleophilic attack, while the HOMO-LUMO energy gap provides insights into the molecule's chemical stability and reactivity.

Table 1: Example of DFT Computational Parameters used for a Structurally Similar Compound

ParameterSpecificationPurposeReference
MethodDensity Functional Theory (DFT)To calculate the electronic structure of the molecule. nih.gov
Functional/Basis SetB97-D/cc-pVTZA specific combination of theory level and basis set for accurate energy and geometry calculations. nih.gov
SoftwareGAUSSIAN16A standard software package for performing quantum chemistry calculations. nih.gov
Analysis TypePotential Energy ScanTo explore the energy landscape and identify stable conformers. nih.gov

Prediction of Regioselectivity and Activation Energies

While direct research on the regioselectivity and activation energies for reactions involving this compound is not available in the cited literature, DFT is the primary tool for such predictions. Regioselectivity, the preference for bond-making or breaking at one position over all other possible positions, can be predicted by calculating the activation barriers for different reaction pathways. beilstein-journals.org The reaction site with the lowest activation energy is typically the most favored. beilstein-journals.org

This method has been successfully used to predict the regioselectivity of C-H activation reactions, where DFT calculations identify the most likely site of reaction on a molecule. beilstein-journals.org For this compound, this could be applied to predict the outcomes of aromatic substitution or other functionalization reactions. By modeling the transition states of possible reaction pathways, researchers can calculate the activation energies and thus predict the major product, saving significant time and resources in experimental synthesis.

Molecular Simulation Techniques

Molecular simulations provide a dynamic view of molecular systems, capturing the motion and interactions of atoms and molecules over time.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful technique for studying the conformational landscape of flexible molecules like this compound and the influence of the surrounding environment, such as solvents. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

Conformational analysis through MD can reveal the different shapes a molecule can adopt and the energy barriers between these conformations. In the study of 3-(azidomethyl)benzoic acid, in silico conformational analysis demonstrated a significant energy barrier between different molecular arrangements found in its crystal structures, confirming they were distinct conformational polymorphs. nih.gov A similar approach for this compound would involve simulating the molecule in a vacuum or in a solvent to explore its flexibility and identify predominant conformations, which is critical for understanding its biological activity and material properties.

MD simulations are also invaluable for studying solvent effects. The behavior of a molecule can change dramatically in different solvents, affecting its solubility, stability, and reactivity. Studies on benzoic acid have used MD simulations to investigate its aggregation in confined spaces and the effect of different solvents on crystal growth. nih.gov These simulations can reveal how solvent molecules arrange around the solute and how specific interactions, like hydrogen bonds, influence the solute's behavior. nih.gov

Virtual Screening and Computational Drug Design Methodologies

Computational methods are revolutionizing drug discovery by enabling the rapid screening of vast chemical libraries and the rational design of new drug candidates. compchemhighlights.org

Ligand-Enzyme Docking Studies

Ligand-enzyme docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein or enzyme. frontiersin.org This method is central to structure-based drug design. While specific docking studies involving this compound were not found, the general methodology is well-established through research on other benzoic acid derivatives. nih.govnih.gov

In these studies, a library of compounds is computationally "docked" into the active site of a target enzyme. nih.gov The docking process is evaluated using a scoring function that estimates the binding affinity, with lower scores typically indicating a more favorable interaction. nih.gov For example, a virtual screening of benzoic acid derivatives identified potential inhibitors of the Trypanosoma cruzi trans-sialidase enzyme, a target for Chagas disease. nih.govresearchgate.net Another study used docking to evaluate benzoic acid derivatives as potential inhibitors of the SARS-CoV-2 main protease. nih.gov

Table 2: Illustrative Examples of Docking Studies on Benzoic Acid Derivatives

Compound ClassEnzyme TargetDocking Score/Binding EnergyPotential ApplicationReference
Benzoic Acid DerivativesSARS-CoV-2 Main Protease-29.59 to -37.25 (Docking Score)Antiviral nih.gov
Benzoic Acid DerivativesTrypanosoma cruzi Trans-sialidase< -7.7 kcal/mol (Binding Energy)Anti-Chagas Disease nih.gov
Para-aminobenzoic acid moietyTrypanosoma cruzi Trans-sialidaseModerate inhibition (47%) for compound 18Anti-Chagas Disease researchgate.net

In Silico Catalysis Screening

Extensive searches of scientific literature and chemical databases have revealed no specific studies on the in silico catalysis screening of this compound. While computational methods are increasingly employed in catalyst design and reaction mechanism studies, research explicitly targeting the catalytic reactions of this particular compound through computational screening is not publicly available at this time.

In silico catalysis screening is a powerful computational technique used to predict the most effective catalysts for a specific chemical reaction, thereby reducing the need for extensive and time-consuming laboratory experiments. This approach typically involves the use of quantum mechanics (QM) and molecular mechanics (MM) methods, such as Density Functional Theory (DFT), to model the interactions between potential catalysts and reactants. mdpi.comnih.gov By calculating parameters like activation energies and reaction thermodynamics for a library of virtual catalysts, researchers can identify promising candidates for experimental validation. caltech.edupnnl.gov

While direct research on this compound is absent, broader studies on related molecules offer insights into the methodologies that could be applied. For instance, computational studies have been used to design acridinium-based photocatalysts for the conversion of polystyrene to benzoic acid, demonstrating the utility of descriptor-based in silico screening. nih.govrsc.org Similarly, DFT calculations have been employed to investigate the decarboxylation mechanisms of benzoic acid and its derivatives, sometimes involving metal catalysts. researchgate.netresearchgate.net Other research has focused on benzoic acid as an organocatalyst for polymerization reactions, again using computational methods to understand the catalytic mechanism. researchgate.net

These examples highlight the potential for in silico methods to guide catalyst discovery for reactions involving benzoic acid derivatives. A hypothetical in silico screening for a reaction involving this compound would likely involve the following steps:

Definition of the Target Reaction: Clearly defining the desired chemical transformation (e.g., amidation, esterification, cross-coupling).

Creation of a Catalyst Library: Assembling a virtual library of potential catalysts, which could include transition metal complexes, organocatalysts, or enzymes.

Computational Modeling: Using DFT or other methods to model the reaction pathway with each catalyst. This would involve calculating the geometries and energies of reactants, transition states, and products.

Performance Prediction: Ranking the catalysts based on calculated kinetic and thermodynamic parameters to predict their efficiency and selectivity.

Experimental Validation: Synthesizing and testing the most promising candidates identified through the screening to verify the computational predictions.

Given the lack of specific data, no research findings or data tables can be presented for the in silico catalysis screening of this compound. Future research in this area would be necessary to populate such a section with scientifically accurate information.

Advanced Analytical and Characterization Techniques for 3 Acetamidomethyl Benzoic Acid and Its Derivatives

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of organic compounds. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal the nature of their functional groups, bonding arrangements, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR is used to determine the number and type of hydrogen atoms in a molecule. For 3-(Acetamidomethyl)benzoic acid, the ¹H NMR spectrum provides distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the methyl (-CH₃) protons of the acetamido group, as well as the acidic proton of the carboxylic acid group. chemicalbook.com The chemical shifts (δ) and coupling patterns of the aromatic protons are particularly useful for confirming the meta-substitution pattern on the benzene (B151609) ring. chemicalbook.comrsc.org

¹³C NMR: Carbon-13 NMR provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound gives a distinct signal, including the carbonyl carbons of the carboxylic acid and amide groups, the aromatic carbons, the methylene carbon, and the methyl carbon. rsc.orgrsc.org The chemical shifts are indicative of the electronic environment of each carbon atom.

¹⁹F NMR: For fluorinated derivatives of this compound, ¹⁹F NMR is an essential tool. mdpi.com It is highly sensitive and provides information on the number and electronic environment of fluorine atoms in the molecule. For instance, in derivatives like 3-(trifluoromethyl)benzoic acid, ¹⁹F NMR would show a characteristic signal for the -CF₃ group. rsc.org

Below is a table summarizing typical NMR data for benzoic acid derivatives.

NucleusFunctional GroupTypical Chemical Shift (ppm)Multiplicity
¹HCarboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)
¹HAmide (-NH)7.5 - 8.5Singlet (broad)
¹HAromatic (Ar-H)7.0 - 8.5Multiplet
¹HMethylene (-CH₂-)~4.5Doublet
¹HMethyl (-COCH₃)~2.0Singlet
¹³CCarbonyl (-COOH)165 - 175-
¹³CCarbonyl (-C=O)168 - 172-
¹³CAromatic (Ar-C)120 - 140-
¹³CMethylene (-CH₂-)40 - 50-
¹³CMethyl (-CH₃)20 - 25-
¹⁹FTrifluoromethyl (-CF₃)-55 to -65Singlet

Note: Chemical shifts are dependent on the solvent and specific molecular structure. Data compiled from multiple sources. rsc.orgpitt.educarlroth.com

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy and its modern variant, Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.infospectroscopyonline.com

The IR spectrum of this compound shows several characteristic absorption bands:

A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. docbrown.infodocbrown.info

A strong, sharp absorption band typically appears between 1680-1710 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the aryl carboxylic acid. spectroscopyonline.com

Another strong C=O stretching band for the amide functional group (Amide I band) is expected around 1650 cm⁻¹.

C-O stretching vibrations for the carboxylic acid group are found in the 1210-1320 cm⁻¹ region. docbrown.infodocbrown.info

The region from 400-1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions unique to the molecule. docbrown.infodocbrown.info

The table below lists the key IR absorption frequencies for the functional groups in this compound.

Functional GroupVibration TypeWavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500 - 3300Strong, Very Broad
Carboxylic AcidC=O Stretch1680 - 1710Strong
AmideN-H Stretch3200 - 3400Moderate
AmideC=O Stretch (Amide I)~1650Strong
Aromatic RingC=C Stretch1450 - 1600Moderate
Carboxylic AcidC-O Stretch1210 - 1320Strong

Data compiled from various sources on benzoic acid and its derivatives. docbrown.infospectroscopyonline.comdocbrown.infonih.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a substance in solution. It is a simple and reliable method for quantitative analysis based on the Beer-Lambert law. dergipark.org.tr Benzoic acid and its derivatives possess a benzene ring, which is a strong chromophore that absorbs UV light.

For quantitative analysis, a calibration curve is first generated by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). researchgate.netscribd.com The λmax for benzoic acid and its simple derivatives is typically observed around 230 nm to 275 nm, depending on the solvent and the specific substituents on the aromatic ring. researchgate.netresearchgate.netsielc.com The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

CompoundTypical λmax (nm)Solvent
Benzoic Acid~230Various
3-Aminobenzoic Acid~226, 272Various

Note: λmax is influenced by solvent polarity and pH. researchgate.netsielc.com

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and for determining the purity of a compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity and performing quantitative analysis of non-volatile and thermally sensitive compounds like this compound. researchgate.netthaiscience.info

In a typical reverse-phase HPLC (RP-HPLC) method, the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. thaiscience.info The separation is based on the differential partitioning of the analyte between the two phases. A UV detector is commonly used, set at the λmax of the compound to monitor the eluent. thaiscience.info

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. rsc.org For quantification, the peak area of the analyte is compared against a calibration curve constructed from standards of known concentrations. Method validation ensures the linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) are within acceptable limits. researchgate.netthaiscience.info

ParameterTypical Value/Range
ColumnC18 (Reversed-Phase)
Mobile PhaseAcetonitrile/Methanol and Water/Buffer
DetectionUV at ~230-275 nm
Linearity (r²)> 0.999
Purity (by area %)> 95% (typical)

Data represents typical parameters for HPLC analysis of benzoic acid derivatives. thaiscience.inforsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. nih.gov This hyphenated technique is exceptionally powerful for the definitive identification and structural elucidation of compounds in complex mixtures. vu.edu.au

After separation by the LC column, the analyte is ionized (e.g., by Electrospray Ionization - ESI) and enters the mass spectrometer, which measures the mass-to-charge ratio (m/z) of the molecular ion. This provides the molecular weight of the compound. vu.edu.au

For unambiguous structural elucidation, tandem mass spectrometry (MS/MS or MSn) is employed. The molecular ion is selected and subjected to fragmentation, producing a unique pattern of product ions. This fragmentation pattern serves as a structural fingerprint. For example, in the analysis of hydroxybenzoic acid isomers, a characteristic transition from the parent ion (m/z 137) to a specific fragment ion (m/z 93) was used for identification. vu.edu.au This level of detail allows for the differentiation of closely related isomers that may be indistinguishable by other methods.

TechniqueInformation ProvidedApplication
LCRetention Time (tR)Separation of mixture components
MSMass-to-Charge Ratio (m/z)Molecular weight determination
MS/MSFragmentation PatternUnambiguous structural confirmation and isomer differentiation

Based on principles of LC-MS analysis. nih.govvu.edu.au

Titrimetric Methods for Concentration and Assay Determination

Titrimetric analysis, a cornerstone of quantitative chemistry, provides a robust and cost-effective method for determining the concentration and purity of acidic or basic compounds. wikipedia.orgbyjus.com For this compound, its carboxylic acid functional group allows for straightforward assay by acid-base titration. byjus.comuobasrah.edu.iq This involves the controlled neutralization of the acidic analyte with a standardized basic solution (the titrant) of known concentration. khanacademy.orglibretexts.org The methods can be broadly categorized into potentiometric and indicator-based titrations.

Potentiometric titration is a highly precise method for assaying benzoic acid and its derivatives. scribd.comkyoto-kem.com This technique involves monitoring the change in pH of the solution as the titrant, typically a strong base like sodium hydroxide (B78521), is incrementally added. scribd.com The equivalence point—the point at which the moles of the added base are stoichiometrically equal to the moles of the acid initially present—is identified by the sharp inflection in the titration curve, a plot of pH versus the volume of titrant added. byjus.comkyoto-kem.com The use of first and second derivative plots of the titration curve can further refine the determination of the equivalence point. scribd.com

The general procedure involves dissolving a precisely weighed amount of the acid in a suitable solvent, such as an ethanol (B145695) and water mixture, to ensure complete dissolution. kyoto-kem.com The solution is then titrated with a standardized sodium hydroxide solution, often at a concentration of 0.1 mol/L or 0.05 mol/L. kyoto-kem.comasianpubs.org For acids not readily soluble in aqueous media, nonaqueous titrations can be performed. For instance, a sample can be dissolved in a solvent like dimethylformamide and titrated with a strong base like sodium methoxide. kyoto-kem.com

Alternatively, a visual endpoint can be determined using an acid-base indicator. wikipedia.org For the titration of a weak acid like a benzoic acid derivative with a strong base, phenolphthalein (B1677637) is a common and suitable indicator. byjus.comkyoto-kem.com A few drops of the indicator are added to the analyte solution, and the titrant is added until the endpoint is reached, signified by a distinct and persistent color change (from colorless to pink for phenolphthalein). uobasrah.edu.iqscribd.com This endpoint is a close approximation of the true equivalence point. khanacademy.org

The concentration or purity of the this compound sample is calculated based on the volume of titrant required to reach the equivalence point, the concentration of the titrant, and the initial mass of the sample. uobasrah.edu.iqlibretexts.org

The following tables summarize the key parameters and present illustrative data for the titrimetric analysis of benzoic acid derivatives.

Table 1: General Parameters for Acid-Base Titration of Benzoic Acid Derivatives

Parameter Description Examples Source(s)
Analyte The substance being analyzed. This compound, Benzoic acid scribd.comkyoto-kem.com
Titrant Standard solution of known concentration. Sodium Hydroxide (NaOH), Sodium Methoxide kyoto-kem.comkyoto-kem.comasianpubs.org
Typical Titrant Concentration Molarity or Normality of the basic solution. 0.1 mol/L, 0.05 N kyoto-kem.comasianpubs.orgseafdec.org
Solvent Medium for dissolving the analyte. Ethanol/Water Mixture, Dimethylformamide kyoto-kem.comkyoto-kem.com

| Detection Method | Method to determine the equivalence point. | Potentiometric (pH Meter), Visual Indicator (Phenolphthalein) | byjus.comscribd.comkyoto-kem.com |

Table 2: Illustrative Potentiometric Titration Data for a Benzoic Acid Derivative This table demonstrates the expected change in pH during the titration of a weak acid with a strong base, leading to the identification of the equivalence point.

Volume of 0.1 M NaOH Added (mL) Measured pH
0.00 3.10
5.00 4.25
10.00 4.85
14.00 5.60
15.00 6.15
15.75 8.72 (Equivalence Point)
16.00 11.29
18.00 12.15

Future Research Directions and Potential Applications in Chemical Science

Development of Novel Catalytic Systems for Synthesis

The synthesis of 3-(acetamidomethyl)benzoic acid and its derivatives can be significantly advanced by the development of novel catalytic systems. The formation of the amide bond is a critical step, and modern catalysis offers greener and more efficient alternatives to traditional methods.

Future research could focus on:

Organoboron Catalysis : Boronic acids have emerged as effective catalysts for direct amidation reactions. nih.gov For instance, substituted boronic acids have been shown to catalyze the amidation of benzoic acid with various amines in good to high yields. nih.gov The development of novel boronic acid catalysts could offer milder reaction conditions and broader substrate scope for the synthesis of this compound.

Triarylsilanol Catalysts : Triarylsilanols are another class of catalysts that have been successfully employed for the direct amidation of carboxylic acids. researchgate.net These catalysts have shown activity for both alkyl and aryl carboxylic acids with a range of amines. researchgate.net Further investigation into the optimization of silanol-based catalysts could lead to more efficient and selective syntheses.

Direct C-H Amidation : Iridium-catalyzed C-H amidation of benzoic acids has been developed, offering a novel route to introduce amino groups. researchgate.net While this method has been demonstrated for the synthesis of meta- and para-substituted anilines from benzoic acids, its adaptation for the synthesis of N-alkylated amides like this compound could be a promising research avenue. researchgate.net

Table 1: Comparison of Catalytic Systems for Amide Synthesis

Catalyst TypeExampleAdvantagesPotential for this compound Synthesis
Organoboron CatalystsSubstituted Boronic AcidsMild reaction conditions, good to high yields for benzoic acid amidation. nih.govHigh potential for direct amidation of a suitable aminomethylbenzoic acid precursor.
Triarylsilanol CatalystsBromosilanolEffective for both alkyl and aryl carboxylic acids. researchgate.netPromising for the amidation step in the synthesis.
Iridium CatalystsIr-based complexesHigh efficiency and functional group compatibility for C-H amidation. researchgate.netCould offer a novel synthetic route via direct functionalization.

Exploration of Bio-inspired and Biomimetic Chemical Transformations

Nature provides a rich source of inspiration for the development of new chemical transformations. Bio-inspired and biomimetic approaches can offer highly selective and efficient synthetic routes.

Future research directions in this area include:

Enzymatic Synthesis : The use of enzymes as catalysts in organic synthesis is a rapidly growing field. A patent has described the use of nitrilase enzymes for the hydrolysis of cyanobenzene derivatives to produce benzoic acid derivatives. smolecule.com This biocatalytic approach offers mild reaction conditions and is environmentally friendly, making it a highly attractive method for the industrial production of compounds like 3-(aminomethyl)benzoic acid, a precursor to this compound. smolecule.com

Biomimetic Total Synthesis : The principles of biomimetic synthesis, which aim to replicate natural biosynthetic pathways, can be applied to the synthesis of complex molecules. nih.gov While direct biomimetic synthesis of this compound may not be straightforward, understanding the biosynthesis of natural benzoic acid derivatives in plants can provide valuable insights. rsc.org For instance, the β-oxidative pathway for benzoic acid biosynthesis in plants involves a series of enzymatic reactions that could inspire the design of novel synthetic strategies. rsc.org

Inspired by Natural Product Synthesis : The concise synthesis of complex natural products like artatrovirenols A and B has been achieved through bio-inspired intramolecular cyclizations. mdpi.com The strategies and methodologies developed in these elegant syntheses can be adapted for the construction of novel molecules derived from this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming the landscape of chemical research and manufacturing, offering advantages in terms of speed, efficiency, safety, and scalability.

The integration of these technologies in the synthesis of this compound and its derivatives could involve:

Continuous-Flow Amide Synthesis : The formation of the amide bond in this compound is well-suited for flow chemistry. Various methods for amide bond formation in continuous-flow reactors have been developed, utilizing different coupling agents and conditions. nih.govnih.gov These flow-based approaches can lead to higher yields, shorter reaction times, and easier purification compared to traditional batch processes. researchgate.net

Automated Platforms for Derivative Libraries : Automated synthesis platforms can be employed to rapidly generate libraries of derivatives of this compound. By systematically varying the substituents on the aromatic ring or modifying the acetamido group, a wide range of new compounds can be synthesized and screened for various applications, such as drug discovery and materials science.

Contribution to the Synthesis of Advanced Functional Materials and Fine Chemicals

As a bifunctional molecule, this compound is a valuable building block for the synthesis of a variety of advanced materials and fine chemicals. researchgate.net

Potential applications in this domain include:

Polymers : Benzoic acid and its derivatives are known to be incorporated into polymer structures. nih.govrsc.org The carboxylic acid group of this compound can be used for polymerization reactions, while the acetamido group can provide sites for hydrogen bonding, influencing the polymer's properties. This could lead to the development of new functional polymers with tailored thermal, mechanical, and chemical properties.

Metal-Organic Frameworks (MOFs) : Benzoic acid derivatives, particularly tricarboxylic acids, are widely used as organic linkers in the synthesis of MOFs. uni.luthieme-connect.desigmaaldrich.com The carboxylic acid functionality of this compound allows for its potential use as a linker in the construction of novel MOFs. The presence of the acetamidomethyl group could introduce additional functionality and influence the porosity and catalytic activity of the resulting framework.

Fine Chemicals : The structural motif of this compound can be found in more complex molecules, making it a useful intermediate in the synthesis of fine chemicals and pharmaceuticals.

Table 2: Potential Applications in Materials and Fine Chemicals

Application AreaRole of this compoundPotential Outcome
PolymersMonomer or additiveNew polymers with tailored properties. nih.govrsc.org
Metal-Organic Frameworks (MOFs)Organic linkerNovel MOFs with unique functionalities. uni.luthieme-connect.desigmaaldrich.com
Fine ChemicalsIntermediate/Building BlockSynthesis of complex target molecules. researchgate.net

Role in the Design of Chemical Probes and Enzyme Inhibitors

The structural features of this compound make it an interesting scaffold for the design of biologically active molecules, including chemical probes and enzyme inhibitors.

Future research could explore its potential in:

Enzyme Inhibition : Benzoic acid derivatives have been investigated as inhibitors of various enzymes. For example, they have been studied as inhibitors of influenza neuraminidase nih.gov, acetylcholinesterase, and carbonic anhydrases, as well as tyrosinase. Furthermore, naturally occurring benzoic acid derivatives have shown potential as histone deacetylase (HDAC) inhibitors for cancer therapy. The acetamidomethyl group can be modified to optimize binding to the active site of target enzymes.

Chemical Probes : The ability to introduce modifications to the this compound scaffold allows for the development of chemical probes. These probes can be used to study biological processes by, for example, incorporating fluorescent tags or reactive groups for covalent labeling of proteins. The related compound, N-(3-(aminomethyl)benzyl)acetamidine, has been used as a specific inhibitor of inducible nitric oxide synthase (iNOS), highlighting the potential of this chemical class in probing biological pathways.

Potential for Radiopharmaceutical Development through Chemical Modification

The development of new radiopharmaceuticals for diagnostic imaging and targeted therapy is a significant area of research. Chemical modification of molecules like this compound can lead to novel radiolabeled compounds.

Key areas for future investigation include:

Introduction of Radioisotopes : The aromatic ring of this compound provides a platform for the introduction of radioisotopes, such as iodine-123, iodine-125, or iodine-131, for applications in single-photon emission computed tomography (SPECT) or radiotherapy. A derivative of this compound containing three iodine atoms has been documented, indicating the feasibility of such modifications.

Chelation of Radiometals : The carboxylic acid group can be used as a starting point for the attachment of chelating agents, such as DOTA or DTPA. These chelators can then be used to complex with various radiometals, including gallium-68 (B1239309) for positron emission tomography (PET) imaging or lutetium-177 (B1209992) for targeted radiotherapy. This approach would allow for the development of a new class of radiopharmaceuticals based on the this compound scaffold.

Q & A

Basic: What are the standard synthetic routes for 3-(Acetamidomethyl)benzoic acid, and how can purity be ensured?

Answer:
The synthesis of this compound typically involves multi-step protocols. A common approach includes:

  • Step 1: Functionalization of the benzoic acid backbone via alkylation or halogenation (e.g., introducing a chloromethyl group at the 3-position using reagents like 3-(Chloromethyl)benzoic acid as an intermediate) .
  • Step 2: Acetamido group introduction via nucleophilic substitution or amidation. For example, reacting the chloromethyl intermediate with acetamide under basic conditions.
  • Step 3: Purification via recrystallization or column chromatography to achieve >98% purity.

Purity assurance requires analytical techniques like HPLC and NMR to monitor by-products. For structurally related compounds, Suzuki coupling has been employed for aromatic functionalization, suggesting potential adaptability for optimizing substituent placement .

Basic: How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Answer:
Key characterization methods include:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify proton environments (e.g., acetamido methyl protons at ~2.1 ppm, aromatic protons in the 7–8 ppm range) and confirm substitution patterns .
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain. For example, derivatives like 3-(3-acetamidophenyl)-5-quinolin-7-yl-benzoic acid show planar aromatic systems with acetamido groups adopting specific dihedral angles .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]+^+ for C10_{10}H11_{11}NO3_3: 194.0817).

Advanced: What strategies are effective in optimizing reaction conditions to minimize by-products during synthesis?

Answer:
By-product mitigation involves:

  • Catalyst Optimization: Palladium catalysts (e.g., PdCl2_2) in Suzuki-Miyaura couplings improve regioselectivity for aromatic substitutions .
  • Temperature Control: Lower temperatures (0–5°C) during amidation reduce side reactions like over-alkylation .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while aqueous workups remove unreacted reagents.
  • In Situ Monitoring: Real-time FTIR or TLC tracks reaction progress, enabling rapid adjustments to stoichiometry or pH .

Advanced: How can crystallographic data inconsistencies be resolved when determining the structure of derivatives?

Answer:
Crystallographic challenges (e.g., twinning, poor diffraction) are addressed by:

  • Data Collection: High-resolution synchrotron radiation improves weak reflections.
  • Refinement Tools: SHELXL’s robust algorithms handle disordered regions or hydrogen-bonding networks, with restraints applied to acetamido torsional angles .
  • Validation Metrics: R-factors (<5%), residual electron density maps, and Hirshfeld surface analysis ensure model accuracy. For example, derivatives like 3-(2-aminoethyl)benzoic acid require careful handling of hydrogen bonding in refinement .

Advanced: What in silico approaches predict the biological activity of this compound?

Answer:
Computational methods include:

  • Molecular Docking: Tools like AutoDock Vina simulate binding to enzymes (e.g., cyclooxygenase-2), with affinity scores (<-7 kcal/mol indicating strong interactions) .
  • ADMET Prediction: SwissADME evaluates pharmacokinetics (e.g., logP ~1.5 for optimal solubility, BBB permeability).
  • QSAR Modeling: Regression models correlate substituent electronic parameters (e.g., Hammett σ values) with anti-inflammatory activity .

Basic: What are the key solubility and stability considerations for handling this compound in experiments?

Answer:

  • Solubility: Moderately soluble in DMSO and methanol (~10–20 mg/mL at 25°C). Aqueous solubility is pH-dependent, enhanced by deprotonation of the carboxylic acid group (pKa ~4.2) .
  • Stability: Store at -20°C under inert gas (N2_2) to prevent hydrolysis of the acetamido group. Avoid prolonged exposure to light or moisture .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.